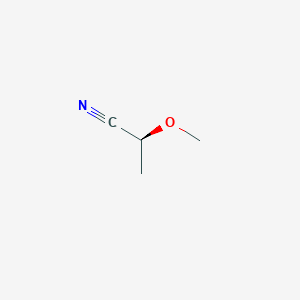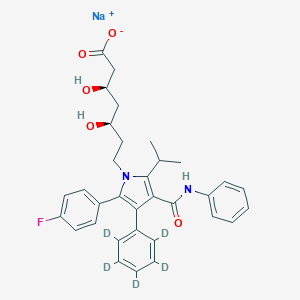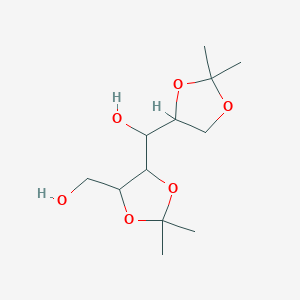
6-Desoxy-6-Fluor-D-Glucose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-deoxy-6-fluoro-D-glucose typically involves key steps such as the protection of glucose, fluorination, and deprotection processes. An improved synthesis route has been developed, starting from methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride leading to the formation of 6-deoxy-6-fluoro-D-glucose alongside anhydrous derivatives (Barford et al., 1971). Furthermore, advanced synthesis methods have been explored to increase yield and purity, including no-carrier-added synthesis approaches for radiolabeled variants of 6FDG for PET imaging applications (Hamacher et al., 1986).
Molecular Structure Analysis
The molecular structure of 6-deoxy-6-fluoro-D-glucose has been thoroughly investigated, revealing insights into its conformational dynamics and stability. Studies using NMR techniques have detailed the conformational preferences of 6FDG in solution, highlighting the effects of fluorination on its structural attributes (Abraham et al., 1992).
Chemical Reactions and Properties
6FDG undergoes chemical reactions similar to those of glucose but with notable differences due to the presence of the fluorine atom. Its reactivity has been exploited in synthesizing fluorinated derivatives and studying its potential as a biochemical tracer. The chemical properties of 6FDG, such as its reactivity with nucleophiles and electrophiles, have been characterized to understand its utility in various chemical and biochemical contexts.
Physical Properties Analysis
The physical properties of 6-deoxy-6-fluoro-D-glucose, including solubility, melting point, and stability, have been studied to facilitate its use in research and applications. Its solubility in water and organic solvents determines its applicability in biological systems, while stability studies have shown that 6FDG maintains its structural integrity under various conditions, supporting its use in long-term studies (Uddin et al., 2023).
Wissenschaftliche Forschungsanwendungen
Pflanzenbildgebung
6-Desoxy-6-Fluor-D-Glucose wurde in der Pflanzenbildgebungsforschung eingesetzt. Es ist ein [18F]-Fluor-markiertes Glukoseanalog, das Glukose chemisch und strukturell nachahmt . Seine Anwendungen in der Pflanzenbildgebung reichen von der Überwachung der Radiotracer-Translokation bis hin zur Analyse des Stofftransports, der Wurzelausnahme, der Verfolgung von Photoassimilaten, der Kohlenstoffallokation und der Glykosidbiosynthese .
Glukosetransportstudien
Diese Verbindung wurde in Glukosetransportstudien verwendet. Sie wird transportiert, aber nicht phosphoryliert, was sie zu einem gültigen Tracer für In-vivo-Transportstudien macht . Die Aufnahme dieses nicht-phosphorylierten Glukosetransport-Tracers ist empfindlich gegenüber Insulinstimulation .
Insulin-Stimulationsforschung
Die Aufnahme von 18F-markiertem 6-Fluor-6-Desoxy-d-Glucose durch die Skelettmuskulatur spricht auf Insulinstimulation an . Diese Eigenschaft macht sie zu einem nützlichen Werkzeug in der Forschung zu insulinresistenten Zuständen und Diabetes .
Krebsforschung
Veränderungen im Glukosetransport wurden mit mehreren pathologischen Erkrankungen in Verbindung gebracht, darunter Krebs . Die Fähigkeit von this compound, den Glukosetransport nachzuahmen, macht sie zu einem wertvollen Werkzeug in der Krebsforschung .
Neurologische und psychiatrische Erkrankungen Forschung
Die Wechselwirkung der Verbindung mit Glukosetransportern (GLUTs) auf eine Weise, die der von Glukose ähnelt, macht sie zu einem potenziellen Werkzeug in der Forschung neurologischer und psychiatrischer Erkrankungen, bei denen Veränderungen im Glukosetransport beobachtet wurden .
Zirkulardichroismus-Messungen
6-Desoxy-D-Glucose wurde als Standard bei Zirkulardichroismus-Messungen verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3
Wirkmechanismus
Target of Action
The primary targets of 6-Deoxy-6-fluoro-D-glucose are the GLUT1 and GLUT4 glucose transporters . These transporters are responsible for the uptake of glucose into cells, which is a crucial step in cellular metabolism .
Mode of Action
6-Deoxy-6-fluoro-D-glucose is a glucose analog that is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it is phosphorylated by hexokinase to form 6-Deoxy-6-fluoro-D-glucose-6-phosphate . Unlike glucose, this compound cannot be further metabolized due to the absence of a hydroxyl group at the 6th position .
Biochemical Pathways
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells affects the glycolysis pathway . In normal glycolysis, glucose is transported into the cell, phosphorylated by hexokinase, and then further metabolized. The phosphorylated 6-deoxy-6-fluoro-d-glucose cannot be further metabolized, which disrupts the glycolysis pathway .
Pharmacokinetics
The pharmacokinetics of 6-Deoxy-6-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .
Result of Action
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells and its subsequent phosphorylation prevents the glucose from being released, thereby disrupting the normal metabolic processes of the cell . This can lead to a reduction in the energy production of the cell .
Action Environment
The action of 6-Deoxy-6-fluoro-D-glucose can be influenced by environmental factors such as extracellular glucose and fructose levels . For example, its uptake by cells is independent of extracellular glucose levels but dependent on the extracellular concentration of fructose . Furthermore, the compound is actively transported by both the kidney and intestine, suggesting that its action can be influenced by the physiological state of these organs .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4536-08-7 | |
| Record name | 6-Deoxy-6-fluoro-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Deoxy-6-fluoro-D-glucose interact with its target and what are the downstream effects?
A: 6-Deoxy-6-fluoro-D-glucose (6DFG) primarily targets glucose metabolism pathways. Similar to 2-deoxy-D-glucose (2DG), 6DFG inhibits glucose metabolism in yeast, likely by competing for the same catalytic site. [] This suggests that 6DFG might interfere with enzymes involved in glucose utilization, such as hexokinase. [, ] Further research is needed to fully elucidate its precise mechanism of action and downstream effects in different biological systems.
Q2: Can you provide the structural characterization of 6DFG, including its molecular formula, weight, and spectroscopic data?
A: 6DFG has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol. [] Detailed 1H and 19F NMR spectroscopic data, including chemical shifts and coupling constants, have been extensively studied and provide valuable insights into its conformational properties in various solvents. [, , ]
Q3: What is known about the stability and formulation of 6DFG?
A: While specific information on 6DFG formulation strategies is limited in the provided research, its synthesis involves protecting groups like tosyl and mesyl, indicating potential strategies for stability enhancement. [] Further research is necessary to explore formulation approaches that improve its stability, solubility, and bioavailability for various applications.
Q4: Has 6DFG been used in PET imaging studies?
A: While [18F]6DFG has been proposed as a potential PET radioligand for assessing glucose transport in vivo, [] research primarily focuses on [18F]-2-fluoro-2-deoxy-D-glucose ([18F]FDG) for this purpose. [, ] The metabolism of [18F]FDG is more complex than initially thought, involving additional metabolic compartments beyond phosphorylation. []
Q5: What are the conformational properties of 6DFG in solution?
A: Extensive NMR studies have revealed that the conformation of 6DFG in solution is influenced by the rotation around the C5-C6 bond. [, ] The rotamer with fluorine (F) antiperiplanar to H-5 is most favored, while the rotamer with F antiperiplanar to the ring oxygen is disfavored. [] This conformational preference is consistent across different solvents, including methanol, acetone, DMSO, and water. []
Q6: Is there any information on the environmental impact and degradation of 6DFG?
A6: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 6DFG. Investigating these aspects is crucial to ensuring its responsible use and mitigating potential negative impacts on the environment.
Q7: Are there any known alternatives or substitutes for 6DFG in research?
A: While 6DFG has specific applications in studying glucose metabolism, researchers often utilize 2-deoxy-D-glucose (2DG) as a more readily available alternative. [] Comparing their performance, cost, and overall impact can guide researchers in selecting the most suitable compound for their specific experimental needs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)





![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)


